N-Benzyl-4-acetamidobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It features a benzamide core with an acetamido group and a benzyl substituent, which are known for their potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various organic reactions involving starting materials such as benzoyl chloride, acetic anhydride, and appropriate amines. Its synthesis has been documented in several patents and scientific articles, emphasizing its relevance in drug development and organic synthesis.
N-Benzyl-4-acetamidobenzamide is classified as an aromatic amide due to the presence of the amide functional group attached to an aromatic ring. It is also categorized under benzamides, which are compounds characterized by a benzene ring attached to a carbonyl group followed by a nitrogen atom.
The synthesis of N-Benzyl-4-acetamidobenzamide typically involves several key steps:
The reactions are usually carried out under controlled temperatures and may require solvents such as dichloromethane or ethanol. The yields can vary based on reaction conditions, but optimized procedures have reported yields exceeding 90% .
N-Benzyl-4-acetamidobenzamide has a molecular formula of . Its structure consists of:
N-Benzyl-4-acetamidobenzamide can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity .
The mechanism of action for N-Benzyl-4-acetamidobenzamide involves its interaction with biological targets, primarily enzymes or receptors relevant in disease pathways. The acetamido group enhances its binding affinity due to hydrogen bonding capabilities.
Studies have shown that compounds with similar structures exhibit inhibitory activity against certain enzymes, suggesting potential therapeutic applications in treating neurodegenerative diseases or cancer .
N-Benzyl-4-acetamidobenzamide has several scientific uses:
This compound (CAS No. 23239-36-3) is systematically named as 4-acetamido-N-benzylbenzamide under IUPAC conventions. Its molecular formula is C₁₆H₁₆N₂O₂, with a molecular weight of 268.31 g/mol. The structure integrates three key pharmacophoric elements:
The canonical SMILES representation is CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
, while the InChIKey IWJDYXXSVTUAGF-UHFFFAOYSA-N
provides a unique structural identifier. The acetamido group enhances hydrogen bonding capacity, while the N-benzyl moiety contributes to hydrophobic interactions with biological targets [7].
The compound emerged from systematic exploration of benzamide derivatives in the 1990s–2000s, when researchers investigated acetamido modifications to enhance blood-brain barrier permeability of neuroactive agents. Its development parallels clinical antiepileptics like lacosamide (an N-benzyl 2-acetamido derivative), where structure-activity relationship (SAR) studies demonstrated that 4'-substituted benzyl groups optimize anticonvulsant efficacy in maximal electroshock (MES) models [6].
Notably, derivatives gained prominence as tubulin polymerization inhibitors after 2016, when Zheng et al. identified IMB5046—a structurally related nitrobenzoate—as a potent colchicine-binding site inhibitor (CBSI). This discovery prompted medicinal chemists to replace IMB5046's metabolically labile ester bond with a stable benzamide linkage, yielding more stable analogs with retained bioactivity [2].
The scaffold’s importance stems from three key attributes:
The N-benzyl fragment is particularly significant, as it mimics cation-π interaction domains in CNS-targeted drugs. Piperidine- and benzamide-containing fragments appear in >20% of FDA-approved small molecules, underscoring their therapeutic relevance [5].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0